molecular formula C26H24F3N5O B2850711 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1115390-75-4

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2850711
CAS No.: 1115390-75-4
M. Wt: 479.507
InChI Key: HCCVPQCTUNDOST-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a benzimidazole core, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving piperazine and an appropriate leaving group.

    Attachment of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent.

    Final Coupling: The final step involves coupling the benzimidazole derivative with the piperazine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole core can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the piperazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, triflates, and sulfonates are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its structure suggests that it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its trifluoromethyl group imparts unique chemical and physical properties that can be exploited in various applications.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can improve its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Benzimidazol-2-yl)aniline: Similar benzimidazole core but lacks the piperazine and trifluoromethyl groups.

    1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Contains a benzimidazole core with different substituents.

    Bilastine: Contains a benzimidazole core and is used as an antihistamine.

Uniqueness

4-(1-Benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its combination of a benzimidazole core, a piperazine ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N5O/c27-26(28,29)20-10-4-5-11-21(20)31-25(35)33-16-14-32(15-17-33)24-30-22-12-6-7-13-23(22)34(24)18-19-8-2-1-3-9-19/h1-13H,14-18H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCVPQCTUNDOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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